molecular formula C11H12F2IN B8158857 3,3-Difluoro-1-(2-iodobenzyl)pyrrolidine

3,3-Difluoro-1-(2-iodobenzyl)pyrrolidine

Cat. No.: B8158857
M. Wt: 323.12 g/mol
InChI Key: QKIMFQRALMPCKZ-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-(2-iodobenzyl)pyrrolidine: is a fluorinated pyrrolidine derivative. This compound is characterized by the presence of two fluorine atoms at the 3-position and an iodobenzyl group at the 1-position of the pyrrolidine ring. Fluorinated pyrrolidines are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-(2-iodobenzyl)pyrrolidine typically involves the following steps:

    Fluorination of Pyrrolidine:

    Iodobenzylation: The attachment of the iodobenzyl group to the pyrrolidine ring can be accomplished through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale fluorination and substitution reactions using optimized reaction conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3,3-Difluoro-1-(2-iodobenzyl)pyrrolidine is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Fluorinated pyrrolidines have shown promise as enzyme inhibitors and receptor antagonists, making them valuable in the development of new therapeutic agents .

Medicine: The compound’s potential medicinal applications include its use as a scaffold for designing drugs with improved pharmacokinetic properties. Fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of advanced materials and coatings .

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-(2-iodobenzyl)pyrrolidine involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with target proteins, enhancing binding affinity and specificity. The iodobenzyl group can also participate in hydrophobic interactions, further stabilizing the compound-protein complex .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 3,3-Difluoro-1-(2-iodobenzyl)pyrrolidine is unique due to the presence of the iodobenzyl group, which can participate in specific interactions not possible with other halogenated benzyl groups. This uniqueness can lead to distinct biological activities and applications .

Properties

IUPAC Name

3,3-difluoro-1-[(2-iodophenyl)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2IN/c12-11(13)5-6-15(8-11)7-9-3-1-2-4-10(9)14/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIMFQRALMPCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)CC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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